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Abstract
Neopine, a morphinane alkaloid and a structural isomer of codeine, is a minor constituent of

opium poppy (Papaver somniferum). As a member of the opioid family, its chemical structure

and properties are of significant interest to researchers in pharmacology and medicinal

chemistry. This technical guide provides a comprehensive overview of the chemical structure of

Neopine, including its physicochemical properties, spectroscopic data, synthesis, and

pharmacology, with a focus on its interaction with opioid receptors.

Chemical Identity and Physicochemical Properties
Neopine, also known as β-codeine, is systematically named (4R,7S,7aR,12bS)-9-methoxy-3-

methyl-2,4,6,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol.[1] Its

chemical and physical properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₁₈H₂₁NO₃ [1][2][3]

Molecular Weight 299.36 g/mol [2][3]

CAS Number 467-14-1 [2][3]

Melting Point 127.5 °C [3]

Appearance
Long needles from petroleum

ether
[3]

Optical Rotation
[α]D²³ = -28° (c = 7.5 in

chloroform)
[3]

Synonyms β-codeine, Neopin [1][2][3]

Spectroscopic Data for Structural Elucidation
The elucidation of Neopine's structure relies on various spectroscopic techniques. While a

comprehensive public database of its spectra is not readily available, typical spectral

characteristics for morphinane alkaloids can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data are crucial for confirming the connectivity and stereochemistry of

Neopine. The proton NMR spectrum would be expected to show characteristic signals for the

aromatic protons, the olefinic proton, the methoxy group, and the N-methyl group, as well as a

complex series of signals for the fused ring system. The ¹³C NMR spectrum would complement

this by showing distinct resonances for each of the 18 carbon atoms.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of

Neopine. The molecular ion peak ([M]⁺) would be observed at m/z 299. The fragmentation

pattern would likely involve characteristic losses of the N-methyl group, the methoxy group, and

cleavage of the morphinan ring system, providing further structural information.

Infrared (IR) Spectroscopy
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The IR spectrum of Neopine would display characteristic absorption bands for its functional

groups. Key expected absorptions include:

O-H stretch: A broad band around 3300-3500 cm⁻¹ due to the hydroxyl group.

C-H stretch (aromatic and aliphatic): Bands in the range of 2850-3100 cm⁻¹.

C=C stretch (aromatic and olefinic): Peaks around 1500-1650 cm⁻¹.

C-O stretch: Strong absorptions in the 1000-1300 cm⁻¹ region for the ether and alcohol

functionalities.

Synthesis of Neopine
Neopine can be synthesized from other opium alkaloids, most notably thebaine.

Synthesis from Thebaine
A common synthetic route involves the conversion of thebaine to neopinone, which is then

reduced to Neopine.

Experimental Protocol: Synthesis of Neopinone from Thebaine (Illustrative)

Disclaimer: This is an illustrative protocol based on general knowledge of similar reactions and

should not be performed without consulting a detailed, peer-reviewed experimental procedure

and adhering to all laboratory safety protocols.

Reaction Setup: Thebaine is dissolved in a suitable aqueous acidic solution (e.g., dilute

sulfuric acid).

Hydrolysis: The solution is heated to facilitate the hydrolysis of the enol ether in thebaine to

the corresponding ketone, neopinone.

Neutralization and Extraction: After the reaction is complete, the solution is cooled and

neutralized with a base (e.g., sodium bicarbonate). The aqueous layer is then extracted with

an organic solvent (e.g., chloroform or dichloromethane).
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Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium

sulfate), filtered, and the solvent is removed under reduced pressure to yield crude

neopinone. Further purification can be achieved by chromatography.

Workflow for the Synthesis of Neopine from Thebaine

Thebaine Acid Hydrolysis
(e.g., dilute H₂SO₄, heat)

Step 1
Neopinone Reduction

(e.g., NaBH₄)
Step 2

Neopine

Click to download full resolution via product page

Caption: Synthesis of Neopine from Thebaine.

Pharmacology and Mechanism of Action
Neopine is an opioid agonist with a primary affinity for the μ-opioid receptor (MOR). The

binding of Neopine to the MOR initiates a cascade of intracellular signaling events.

Opioid Receptor Binding
The affinity of Neopine for the μ-opioid receptor can be quantified using radioligand binding

assays. In these assays, a radiolabeled ligand (e.g., [³H]-DAMGO) is competed with unlabeled

Neopine for binding to membrane preparations containing the receptor. The concentration of

Neopine that inhibits 50% of the radioligand binding (IC₅₀) is determined and used to calculate

the binding affinity (Ki).

Experimental Protocol: Mu-Opioid Receptor Binding Assay (Illustrative)

Disclaimer: This is a generalized protocol and specific conditions may vary. Adherence to

safety protocols for handling radiolabeled materials is essential.

Membrane Preparation: Cell membranes expressing the μ-opioid receptor are prepared from

cell cultures or animal brain tissue.

Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed

concentration of a radiolabeled μ-opioid receptor ligand and varying concentrations of
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Neopine in a suitable buffer.

Incubation: The plate is incubated to allow the binding to reach equilibrium.

Separation: The bound and free radioligand are separated by rapid filtration through a glass

fiber filter, which traps the membranes.

Quantification: The amount of radioactivity on the filters is measured using a scintillation

counter.

Data Analysis: The data are analyzed to determine the IC₅₀ value of Neopine, from which

the Ki value is calculated.

Signaling Pathway
Upon binding to the μ-opioid receptor, which is a G-protein coupled receptor (GPCR), Neopine
induces a conformational change in the receptor. This leads to the activation of intracellular G-

proteins (Gi/o). The activated Gα subunit inhibits adenylyl cyclase, leading to a decrease in

intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate other effectors, such as

ion channels.

Signaling Pathway of Neopine at the μ-Opioid Receptor
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Caption: Neopine's action at the μ-opioid receptor.
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Conclusion
Neopine is a structurally significant morphinane alkaloid with established opioid activity. Its

chemical properties, synthesis from readily available precursors, and interaction with the μ-

opioid receptor make it an important subject of study for the development of novel analgesics

and for understanding the broader pharmacology of opioids. Further research to fully

characterize its spectroscopic properties and delineate its specific downstream signaling effects

will provide a more complete understanding of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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